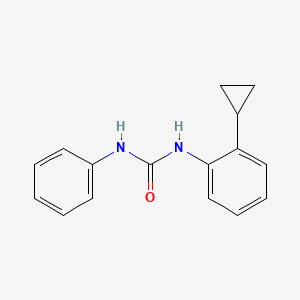

N-(2-cyclopropylphenyl)-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclopropylphenyl)-N'-phenylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied in the scientific community for its potential applications in agriculture. CPPU is a member of the phenylurea family of compounds, which are known to have a wide range of biological activities, including herbicidal, fungicidal, and plant growth-promoting effects.

Aplicaciones Científicas De Investigación

N-(2-cyclopropylphenyl)-N'-phenylurea has been studied extensively for its potential applications in agriculture. It has been shown to promote cell division and elongation in plants, leading to increased fruit size and yield in various crops, including grapes, kiwifruit, and tomatoes. N-(2-cyclopropylphenyl)-N'-phenylurea has also been shown to improve the quality of fruits and vegetables by increasing sugar content, enhancing color, and reducing post-harvest losses.

Mecanismo De Acción

N-(2-cyclopropylphenyl)-N'-phenylurea acts as a cytokinin, a type of plant hormone that regulates cell division and differentiation. It binds to cytokinin receptors in plant cells, activating a signal transduction pathway that promotes cell division and elongation. N-(2-cyclopropylphenyl)-N'-phenylurea also stimulates the production of other plant hormones, such as gibberellins and auxins, which further promote plant growth.

Biochemical and Physiological Effects:

N-(2-cyclopropylphenyl)-N'-phenylurea has been shown to have a range of biochemical and physiological effects on plants. It promotes the synthesis of proteins and nucleic acids, which are essential for cell division and growth. N-(2-cyclopropylphenyl)-N'-phenylurea also increases the activity of enzymes involved in sugar metabolism, leading to increased sugar content in fruits and vegetables. Additionally, N-(2-cyclopropylphenyl)-N'-phenylurea has been shown to enhance the antioxidant capacity of plants, reducing oxidative stress and improving plant health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-cyclopropylphenyl)-N'-phenylurea has several advantages for use in lab experiments. It is stable and easy to handle, and its effects on plant growth can be easily measured. However, N-(2-cyclopropylphenyl)-N'-phenylurea can be expensive to produce, and its effects on different plant species can vary. Additionally, N-(2-cyclopropylphenyl)-N'-phenylurea can have negative effects on plant growth if used at high concentrations or inappropriately.

Direcciones Futuras

There are several future directions for research on N-(2-cyclopropylphenyl)-N'-phenylurea. One area of interest is the development of new N-(2-cyclopropylphenyl)-N'-phenylurea analogs with improved efficacy and specificity for different plant species. Another area of research is the investigation of the molecular mechanisms underlying N-(2-cyclopropylphenyl)-N'-phenylurea's effects on plant growth and development. Additionally, the potential for N-(2-cyclopropylphenyl)-N'-phenylurea to promote stress tolerance in plants, such as drought or heat stress, is an area of interest for future research.

Métodos De Síntesis

N-(2-cyclopropylphenyl)-N'-phenylurea can be synthesized through a multi-step process starting from 2-cyclopropylphenol and aniline. The first step involves the reaction of 2-cyclopropylphenol with phosgene to form 2-cyclopropylphenyl isocyanate. The isocyanate is then reacted with aniline to form N-(2-cyclopropylphenyl)-N'-phenylurea. The purity of N-(2-cyclopropylphenyl)-N'-phenylurea can be improved through recrystallization and chromatography techniques.

Propiedades

IUPAC Name |

1-(2-cyclopropylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNROWJNGBOCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-N'-(2-cyclopropylphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)

![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)

![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)

![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)